molecular formula C11H17N5O2 B2419792 7-ethyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 923113-55-7

7-ethyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2419792
CAS No.: 923113-55-7
M. Wt: 251.29
InChI Key: VFAWTRPZFNFMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative intended for research and development purposes exclusively. This compound is part of a class of molecules based on a xanthine core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. As a purine-dione analog, it serves as a versatile chemical tool for exploring nucleotide-like interactions and modulating biological pathways. Purine-dione derivatives have demonstrated significant research value in various areas. Structurally similar compounds, such as 8-chlorotheophylline, are recognized as versatile synthetic intermediates due to the reactivity of the substituent at the 8-position, which can be further modified to create a diverse library of heterocyclic analogues for structure-activity relationship (SAR) studies . Furthermore, related compounds have been investigated for their potential to inhibit specific enzymes. Some cationic amphiphilic drugs that share structural features with purine-based molecules are known to inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism linked to drug-induced phospholipidosis, making this chemical class relevant for toxicity and mechanistic studies . The exploration of such purine derivatives can provide insights into novel enzyme targets and contribute to the understanding of biochemical mechanisms at the cellular level. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

7-ethyl-3-methyl-8-(propylamino)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c1-4-6-12-10-13-8-7(16(10)5-2)9(17)14-11(18)15(8)3/h4-6H2,1-3H3,(H,12,13)(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAWTRPZFNFMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of the Purine Core

The 3-methyl and 7-ethyl groups are typically introduced via sequential alkylation. A method adapted from CS270547B1 involves reacting 6-amino-5-formamido-1-methylpyrimidine-2,6-dione (II) with ethyl halides in aqueous-alcoholic media containing potassium carbonate. Ethylation at position 7 proceeds at 50–80°C for 6–12 hours, yielding 7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (III) with 70–75% efficiency.

Table 1: Alkylation Conditions for Ethyl and Methyl Substituents

Position Reagent Solvent Catalyst Yield (%)
3 Methyl iodide Water/ethanol K₂CO₃ 82
7 Ethyl bromide Dichloromethane TBAB* 78

*TBAB = Tetrabutylammonium bromide

Amination at Position 8

Introducing the propylamino group at position 8 requires nucleophilic displacement of a leaving group (e.g., bromine) using propylamine. WO2015107533A1 describes a two-phase system where 8-bromo-7-ethyl-3-methylpurine-2,6-dione reacts with propylamine in toluene/water with tetrabutylammonium hydrogen sulfate (0.5 mol%). The reaction proceeds at 30–40°C for 8 hours, achieving 65–70% yield. Excess propylamine (2.5 equiv) ensures complete substitution while minimizing byproducts.

Catalytic and Solvent Optimization

Phase-Transfer Catalysis (PTC)

PTC mitigates solubility challenges in alkylation and amination steps. CS270547B1 employs tetrabutylammonium bromide (TBAB) in dichloromethane/aqueous NaOH systems, reducing reaction times by 40% compared to non-catalytic methods. TBAB facilitates anion transfer, enhancing the nucleophilicity of the purine N-7 and N-3 positions.

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide) improve amination kinetics but complicate purification. WO2015107533A1 advocates for toluene/water mixtures, enabling facile separation of organic and aqueous layers post-reaction. Post-synthesis, recrystallization from methanol/water (3:1) yields >99% pure product.

Purification and Characterization

Recrystallization Protocols

Crude product is dissolved in hot methanol (60°C) and filtered through activated charcoal to remove polymeric byproducts. Gradual addition of water induces crystallization, yielding needle-like crystals with a melting point of 198–201°C.

Analytical Validation

  • HPLC : Purity >99% (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • NMR : δ 1.25 (t, 3H, CH₂CH₃), δ 3.45 (q, 2H, CH₂CH₃), δ 4.10 (s, 3H, N-CH₃).

Industrial Scalability and Challenges

Scaling the synthesis requires addressing exothermic reactions during ethylation. CS270547B1 recommends controlled addition of ethyl bromide at <5°C to prevent thermal degradation. Residual solvents (e.g., dichloromethane) are reduced to <50 ppm via vacuum distillation at 50°C.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions may be used to modify the functional groups attached to the purine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or amino groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying purine chemistry.

Biology

In biological research, purine derivatives are often studied for their roles in cellular processes. This compound could be used to investigate the biochemical pathways involving purines.

Medicine

Purine derivatives have potential therapeutic applications, including as antiviral or anticancer agents. This compound may be explored for its pharmacological properties.

Industry

In industry, purine derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-ethyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Adenine: A component of nucleotides in DNA and RNA.

Uniqueness

7-ethyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other purine derivatives.

Biological Activity

7-Ethyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by its complex structure and potential biological activities. With a molecular formula of C15H20N4O2 and a molecular weight of approximately 288.35 g/mol, this compound exhibits significant pharmacological properties that warrant further investigation.

Chemical Structure and Synthesis

The compound features a purine core with specific substituents: an ethyl group at the 7-position, a methyl group at the 3-position, and a propylamino group at the 8-position. These structural characteristics influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Alkylation : Introduction of ethyl and methyl groups to the purine ring.
  • Amination : Nucleophilic substitution to introduce the propylamino group.
  • Cyclization : Formation of the purine structure.

These methods are crucial for producing the compound in a laboratory setting and understanding its properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Adenosine Receptor Antagonism : The compound's structural resemblance to adenosine suggests potential antagonistic effects on adenosine receptors (A1 and A2A). This interaction may lead to vasodilation and modulation of neurotransmitter release, making it potentially useful in treating cardiovascular diseases and asthma.
  • Enzyme Interaction : Similar compounds have shown interactions with enzymes involved in nucleotide metabolism, which could elucidate the mechanism of action for this compound.

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

  • Anti-inflammatory Effects : Studies indicate that purine derivatives may possess anti-inflammatory properties by modulating signaling pathways involved in cell proliferation.
  • Anticancer Properties : The ability to influence cell signaling pathways positions this compound as a candidate for anticancer therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundEthyl at position 7Adenosine receptor antagonist
8-Amino-3-methyl-1H-purine-2,6-dioneAmino at position 8Anticancer properties
CaffeineMethyl groups at positions 1, 3, and 7Stimulant effects

The variations in substituents significantly affect their biological properties and therapeutic applications.

Study on Adenosine Receptor Antagonism

A recent study investigated the effects of this compound on adenosine receptors in vitro. The results indicated that this compound effectively inhibited receptor activation, leading to increased cellular signaling relevant for cardiovascular health.

Anti-inflammatory Research

Another study explored the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in inflammatory markers when administered alongside pro-inflammatory agents. This suggests its potential application in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-ethyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, and what optimization strategies are critical for achieving high yields?

  • Methodology : Synthesis typically involves alkylation of a purine core (e.g., 8-amino-1,3-dimethylxanthine) with propylamine derivatives. Key steps include:

  • Nucleophilic substitution at the 8-position using propylamine under reflux with polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ .
  • Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to isolate intermediates and final products .
  • Yield optimization : Control reaction temperature (60–80°C), stoichiometric excess of propylamine (1.5–2.0 eq), and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its purity?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl at C7, propylamino at C8) and monitor reaction progress .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
  • HPLC : Assess purity (>95%) using C18 columns and mobile phases like acetonitrile/water (0.1% TFA) with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodology :

  • Enzyme inhibition assays : Test adenosine receptor binding (A₁/A₂ₐ) using competitive radioligand displacement (³H-DPCPX for A₁, ³H-ZM241385 for A₂ₐ) .
  • Cell viability assays : Screen for antiproliferative effects in cancer lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .

Advanced Research Questions

Q. How can computational tools like molecular docking predict the biological targets of this compound, and what validation experiments are necessary?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with adenosine receptors. Focus on hydrogen bonding (e.g., propylamino group with Thr257 in A₂ₐ) and hydrophobic contacts .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from radioligand assays. Discrepancies may indicate allosteric binding or off-target effects .

Q. What experimental approaches resolve contradictions in reported biological activities across different studies (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Standardized protocols : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C, 5% CO₂) to minimize variability .
  • Orthogonal assays : Confirm adenosine receptor antagonism using cAMP accumulation assays (e.g., HEK293 cells transfected with A₂ₐ) alongside radioligand studies .

Q. What strategies mitigate instability issues under varying pH and temperature conditions during pharmacological studies?

  • Methodology :

  • Degradation profiling : Incubate the compound in buffers (pH 2–9) at 25°C/37°C for 24–72 hours. Monitor stability via HPLC and LC-MS to identify degradation products (e.g., hydrolysis at C8-propylamino) .
  • Formulation : Use lyophilization or encapsulation in liposomes to enhance stability in aqueous media .

Q. How can regioselective functionalization of the purine core improve target specificity?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modifications at C7 (e.g., ethyl vs. hexyl) and C8 (e.g., propylamino vs. cyclohexylamino). Compare binding affinities across adenosine receptor subtypes .
  • Click chemistry : Introduce triazole or other bioorthogonal groups via CuAAC reactions to explore novel interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.